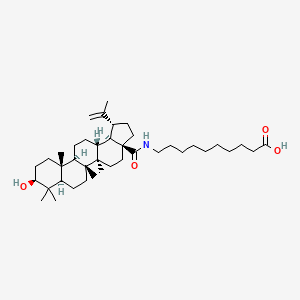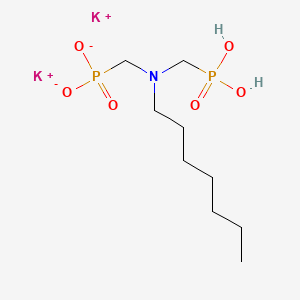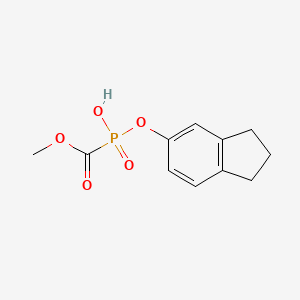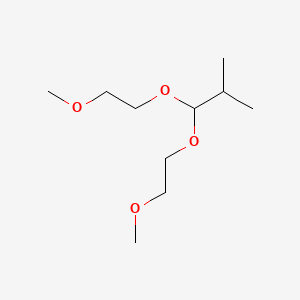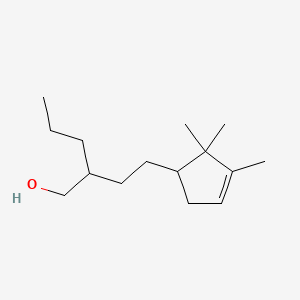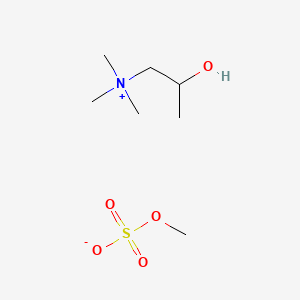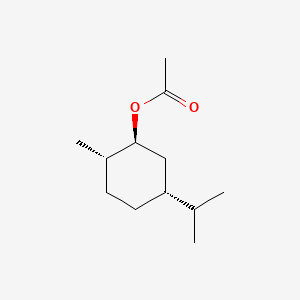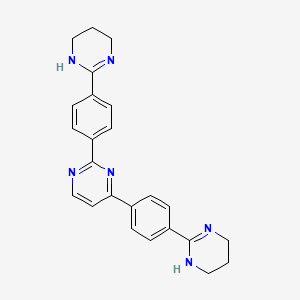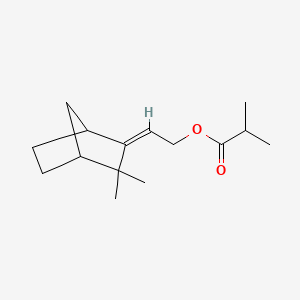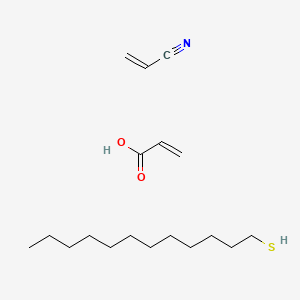![molecular formula C13H10N4O2S B12673470 4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol CAS No. 42580-28-9](/img/structure/B12673470.png)
4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol is a chemical compound that features a tetrazole ring attached to a pyrocatechol moiety via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with a suitable pyrocatechol derivative. One common method involves the use of a nucleophilic substitution reaction where the thiol group of the tetrazole reacts with a halogenated pyrocatechol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thioether linkage to a thiol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites or receptor proteins. The thioether linkage provides additional binding interactions, enhancing the compound’s affinity and specificity for its targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole ring but lacks the pyrocatechol moiety.
4-Hydroxyphenyl-1H-tetrazole-5-thiol: Similar structure with a hydroxyl group on the phenyl ring.
1-Phenyl-3-[4-(1H-tetrazol-5-yl)phenyl]urea: Contains a tetrazole ring and a phenyl group but with a urea linkage.
Uniqueness
4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol is unique due to the combination of the tetrazole ring and pyrocatechol moiety linked by a thioether bond. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
42580-28-9 |
|---|---|
Molecular Formula |
C13H10N4O2S |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
4-(1-phenyltetrazol-5-yl)sulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C13H10N4O2S/c18-11-7-6-10(8-12(11)19)20-13-14-15-16-17(13)9-4-2-1-3-5-9/h1-8,18-19H |
InChI Key |
PJZVGBUGVGILFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


